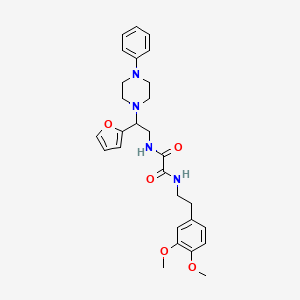

N1-(3,4-dimethoxyphenethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O5/c1-35-25-11-10-21(19-26(25)36-2)12-13-29-27(33)28(34)30-20-23(24-9-6-18-37-24)32-16-14-31(15-17-32)22-7-4-3-5-8-22/h3-11,18-19,23H,12-17,20H2,1-2H3,(H,29,33)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCCAGHOPWDZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N1-(3,4-dimethoxyphenethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth exploration of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : CHNO

- Molecular Weight : 413.51 g/mol

Structural Characteristics

The compound features a unique oxalamide functional group, which is known for its biological activity. The presence of methoxy groups enhances solubility and bioavailability, while the furan and piperazine moieties contribute to its pharmacological profile.

This compound exhibits various biological activities, particularly in the following areas:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuropharmacological Effects : The piperazine component indicates potential interactions with neurotransmitter receptors, which could be beneficial in treating neurological disorders.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Anticancer Studies : In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

- Neuroprotective Effects : Research has indicated that this compound may have neuroprotective properties, potentially through modulation of dopaminergic pathways. In animal models, it showed promise in reducing symptoms associated with Parkinson's disease .

- Anti-inflammatory Properties : The compound also exhibited anti-inflammatory effects in preclinical models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers evaluated the efficacy of this compound against human breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Morphological analysis revealed characteristic features of apoptosis, including chromatin condensation and nuclear fragmentation.

Study 2: Neuroprotective Effects

A study published in Neuroscience Letters assessed the neuroprotective effects of this compound in a rodent model of Parkinson's disease. Treatment with the compound resulted in significant preservation of dopaminergic neurons and improved motor function compared to control groups.

| Study | Model | Outcome |

|---|---|---|

| Cancer Letters | Human breast cancer cells | IC50 = 15 µM; Induction of apoptosis |

| Neuroscience Letters | Rodent model of Parkinson's | Preservation of neurons; Improved motor function |

Q & A

Q. What are the key steps and challenges in synthesizing N1-(3,4-dimethoxyphenethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide?

- Synthesis Methodology : The compound is synthesized via multi-step coupling reactions. Critical steps include:

- Activation of carboxylic acid intermediates using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) for amide bond formation .

- Sequential coupling of 3,4-dimethoxyphenethylamine and 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine to the oxalamide core .

- Optimization Challenges :

- Temperature control (e.g., maintaining 0–5°C during activation steps) to minimize side reactions.

- Purification via column chromatography or crystallization to achieve >95% purity .

Q. How is the structural integrity and purity of this compound validated in academic research?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure by analyzing proton environments (e.g., aromatic protons at δ 6.7–7.2 ppm for phenylpiperazine) .

- High-Performance Liquid Chromatography (HPLC) : Measures purity (>98% for pharmacological assays) using C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 506.2) .

Q. What are the fundamental chemical properties influencing its stability and reactivity?

- Key Properties :

- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as solvents for in vitro studies .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; stable in dry, inert atmospheres at −20°C .

- Reactivity : The oxalamide core undergoes nucleophilic substitution at the carbonyl group, while the furan ring is prone to electrophilic aromatic substitution .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound?

- Target Identification Strategies :

- Molecular Docking : Predicts binding affinity to receptors like serotonin or dopamine receptors due to the phenylpiperazine moiety .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values in µM range) for protein targets .

- Validation :

- Inhibitory Assays : Measures IC50 values against enzymes (e.g., kinases) using fluorescence-based substrates .

Q. How should researchers address contradictions in pharmacological data (e.g., varying IC50 values across studies)?

- Methodological Considerations :

- Assay Standardization : Ensure consistent buffer conditions (pH 7.4, 25°C) and substrate concentrations .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .

- Example : Discrepancies in kinase inhibition data may arise from differences in ATP concentrations (1 mM vs. 100 µM) .

Q. What experimental design considerations are critical for in vivo studies of this compound?

- Key Parameters :

- Dosing Regimen : Optimize bioavailability via intraperitoneal injection (10 mg/kg in 10% DMSO/saline) .

- Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., t1/2 > 60 min for further testing) .

- Toxicity Screening :

- MTT Assay : Confirm lack of cytotoxicity in HEK-293 cells (IC50 > 50 µM) before animal trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.